molecular formula C19H18N2O5 B11571633 Ethyl 4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methoxy}benzoate

Ethyl 4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methoxy}benzoate

Cat. No.: B11571633
M. Wt: 354.4 g/mol
InChI Key: DUFYPQXVVUVXJC-UHFFFAOYSA-N
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Description

Ethyl 4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methoxy}benzoate is a synthetic organic compound that belongs to the class of oxadiazole derivatives This compound is characterized by the presence of an oxadiazole ring, a methoxyphenyl group, and an ethyl benzoate moiety

Preparation Methods

The synthesis of Ethyl 4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methoxy}benzoate typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the oxadiazole ring: This can be achieved by the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the methoxyphenyl group: This step involves the reaction of the oxadiazole intermediate with 4-methoxyphenyl derivatives through nucleophilic substitution or coupling reactions.

    Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

Ethyl 4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methoxy}benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols.

Scientific Research Applications

Ethyl 4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methoxy}benzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and biological activities.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of Ethyl 4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methoxy}benzoate involves its interaction with specific molecular targets and pathways. The oxadiazole ring and methoxyphenyl group are known to interact with enzymes and receptors, leading to modulation of their activity. The compound may inhibit or activate specific biochemical pathways, resulting in its observed biological effects.

Comparison with Similar Compounds

Ethyl 4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methoxy}benzoate can be compared with other oxadiazole derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C19H18N2O5

Molecular Weight

354.4 g/mol

IUPAC Name

ethyl 4-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methoxy]benzoate

InChI

InChI=1S/C19H18N2O5/c1-3-24-19(22)14-6-10-16(11-7-14)25-12-17-20-18(21-26-17)13-4-8-15(23-2)9-5-13/h4-11H,3,12H2,1-2H3

InChI Key

DUFYPQXVVUVXJC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OCC2=NC(=NO2)C3=CC=C(C=C3)OC

Origin of Product

United States

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